molecular formula C17H17NO5S B6412890 2-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1262007-31-7

2-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B6412890
CAS No.: 1262007-31-7
M. Wt: 347.4 g/mol
InChI Key: PLFBUEXGBPWGRU-UHFFFAOYSA-N
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Description

2-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a biphenyl core, a pyrrolidine sulfonyl group, and a carboxylic acid functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the Pyrrolidine Sulfonyl Group: The pyrrolidine sulfonyl group is introduced via a nucleophilic substitution reaction, where a sulfonyl chloride reacts with pyrrolidine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and reduced biphenyl derivatives.

    Substitution: Halogenated or nitrated biphenyl compounds.

Scientific Research Applications

2-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid stands out due to its combination of a biphenyl core, pyrrolidine sulfonyl group, and carboxylic acid functionality, which confer unique chemical and biological properties.

Properties

IUPAC Name

3-hydroxy-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c19-16-11-13(17(20)21)5-8-15(16)12-3-6-14(7-4-12)24(22,23)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFBUEXGBPWGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692343
Record name 2-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262007-31-7
Record name 2-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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